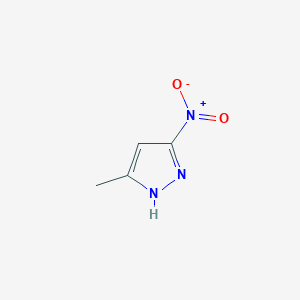

5-Methyl-3-nitro-1h-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURMMBYYOJOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955892 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-96-8, 1048925-02-5 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-nitro-1H-pyrazole

Introduction

5-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a nitro group, a strong electron-withdrawing functionality, and a methyl group on the pyrazole core imparts unique chemical properties that are leveraged in the design of novel therapeutic agents and energetic materials.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-Methyl-3-nitro-1H-pyrazole, intended for researchers, scientists, and professionals in drug development.

Synthesis of 5-Methyl-3-nitro-1H-pyrazole: A Step-by-Step Protocol

The primary synthetic route to 5-Methyl-3-nitro-1H-pyrazole involves the electrophilic nitration of 5-methylpyrazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, a classic nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Nitration of 5-Methylpyrazole

Materials:

-

5-Methylpyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylpyrazole (1 equivalent). Place the flask in an ice bath to maintain a low temperature.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-4 equivalents) to the 5-methylpyrazole with constant stirring. The addition should be dropwise to control the exothermic reaction and keep the temperature below 10 °C.

-

Formation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the solution of 5-methylpyrazole in sulfuric acid using a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This should be done carefully in a fume hood due to the evolution of CO₂ gas.

-

Extraction: Extract the product from the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 5-Methyl-3-nitro-1H-pyrazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure product.[2]

Reaction Mechanism

The nitration of 5-methylpyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is the nucleophile that attacks the electrophilic nitronium ion. The reaction mechanism is illustrated below.

Caption: Workflow for the Characterization of 5-Methyl-3-nitro-1H-pyrazole.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of 5-Methyl-3-nitro-1H-pyrazole via the nitration of 5-methylpyrazole. Furthermore, it has provided a comprehensive framework for the characterization of the synthesized compound using modern analytical techniques, including NMR, FTIR, and mass spectrometry. The provided protocols and expected data serve as a valuable resource for researchers engaged in the synthesis and application of pyrazole derivatives in drug discovery and materials science. Adherence to these methodologies will ensure the reliable synthesis and unambiguous characterization of this important chemical entity.

References

-

PubChem. 5-methyl-3-nitro-1H-pyrazole. Available from: [Link]

- Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505–3508.

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 3(1), 123-128.

- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

- Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

- Mekky, A. E. M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(72), 68087-68094.

- Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1136-1147.

- Frizzo, C. P., Hennemann, B. L., Kuhn, B., Bonacorso, H. G., & Zanatta, N. (2018). Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31.

- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Jimeno, M. L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 36(4), 291-294.

- Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Chem Prof. (2020, March 26). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

- Dharavath, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5171-5175.

- Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Pharmaffiliates. 5-Methyl-3-nitro-1H-pyrazole. Available from: [Link]

- Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153.

Sources

Tautomerism in Nitropyrazole Derivatives: A Technical Guide for Advanced Research

Abstract

Tautomerism, a fundamental principle of constitutional isomerism, profoundly influences the chemical and physical properties of heterocyclic compounds.[1][2] In the realm of drug discovery and materials science, nitropyrazole derivatives represent a class of molecules where tautomeric equilibria are of critical importance.[3][4][5][6] The migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, known as annular prototropic tautomerism, dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity or energetic properties.[1][3][4] This in-depth technical guide provides a comprehensive exploration of tautomerism in nitropyrazole derivatives, elucidating the core principles, analytical methodologies for characterization, and the implications for scientific research and development.

Introduction: The Dynamic Nature of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This arrangement gives rise to a dynamic phenomenon known as annular prototropic tautomerism, where a proton shifts between the N1 and N2 positions.[1][3][4] This equilibrium results in two distinct tautomeric forms, which, in the case of asymmetrically substituted pyrazoles, are non-equivalent. The introduction of a strongly electron-withdrawing nitro (-NO2) group onto the pyrazole ring significantly influences this tautomeric balance, creating a complex interplay of electronic and steric effects.[1] Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and energetic materials.[1][5]

The Tautomeric Landscape of Nitropyrazoles

The primary form of tautomerism observed in nitropyrazole derivatives is annular prototropic tautomerism. For a generic 3(5)-nitropyrazole, the equilibrium exists between the 3-nitro-1H-pyrazole and the 5-nitro-1H-pyrazole forms.

Caption: Annular prototropic tautomerism in 3(5)-nitropyrazole.

The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors. The relative stability of each tautomer, and thus the predominant form in a given environment, is dictated by a delicate balance of these influences.

The Decisive Role of Substituent Effects

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.

-

Electron-Withdrawing Groups (EWGs): The nitro group itself is a powerful EWG. Generally, the tautomer where the pyrrole-type nitrogen (N-H) is further away from the EWG is favored. This is because placing the N-H adjacent to an EWG increases the acidity of the proton, destabilizing that tautomer.[1] Therefore, in many cases, the 5-nitro tautomer is more stable.[1]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl or amino groups tend to stabilize the tautomer where the N-H is closer to the EDG.[1] This can counteract the effect of the nitro group, leading to a more balanced equilibrium or even favoring the 3-substituted tautomer.[1]

| Substituent at C5(3) | General Tautomeric Preference | Rationale |

| Electron-Donating (e.g., -CH3, -NH2) | Favors 3-nitro tautomer | EDG stabilizes the adjacent N-H proton.[1] |

| Electron-Withdrawing (e.g., -CF3, -COOH) | Favors 5-nitro tautomer | EWG destabilizes the adjacent N-H proton.[1] |

The Influence of the Medium: Solvent Effects

The solvent environment plays a crucial role in shifting the tautomeric equilibrium.[1]

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring. They can selectively stabilize the more polar tautomer.[1]

-

Aprotic Solvents: In aprotic solvents, the difference in dipole moments between the tautomers becomes a more significant factor in determining the equilibrium position.[1]

The effect of the solvent is complex and can be influenced by specific interactions with the substituents present on the pyrazole ring.

Analytical Characterization of Tautomeric Equilibria

A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of tautomeric populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[7]

-

¹H NMR: The chemical shifts of the ring protons and the N-H proton are sensitive to the tautomeric form. In cases of slow exchange on the NMR timescale (often achieved at low temperatures), distinct signals for each tautomer can be observed, allowing for direct quantification by integration.[8]

-

¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are significantly different in the two tautomers.[4][8]

-

¹⁵N NMR: This technique is highly informative as it directly probes the nitrogen atoms involved in the tautomeric exchange.[7] The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogens are distinct for each tautomer.[9]

Experimental Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the nitropyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a known concentration.

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature.

-

Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring a spectrum at each step until coalescence of the relevant signals is observed, and then further until sharp, distinct signals for both tautomers appear.

-

Data Analysis: Identify the characteristic signals for each tautomer. Integrate the corresponding signals.

-

Quantification: The ratio of the integrals directly provides the tautomeric ratio (KT).

X-Ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[8] This technique offers an unambiguous snapshot of the molecular structure, including the precise location of the N-H proton. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution.[8]

Computational Chemistry: A Predictive and Complementary Tool

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[1][10]

Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Generation: Build the 3D structures of both the 3-nitro and 5-nitro tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[11][12]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.[1]

-

Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).[1][13]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to estimate the theoretical equilibrium constant.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sciforum.net [sciforum.net]

- 13. researchgate.net [researchgate.net]

molecular weight and formula of 5-Methyl-3-nitro-1h-pyrazole

[1][2][3][4][5][6]

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a heterocyclic building block critical to the fields of high-energy materials and medicinal chemistry.[1] As a pyrazole derivative, it exhibits annular tautomerism, existing in dynamic equilibrium between the 3-nitro and 5-nitro forms in solution. It serves as a primary precursor for insensitive munitions (such as LLM-116) and as a scaffold for kinase inhibitors (e.g., CDK2 and PKMYT1 inhibitors).

Physicochemical Specifications

| Property | Data |

| IUPAC Name | 5-Methyl-3-nitro-1H-pyrazole |

| Common Synonyms | 3-Methyl-5-nitro-1H-pyrazole; 3-Nitro-5-methylpyrazole |

| CAS Number | 34334-96-8 (General); 1048925-02-5 (Specific) |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Acetone, Acetonitrile |

| pKa | ~8.3 (Predicted) |

| SMILES | CC1=CC(=O)=NN1 |

Structural Tautomerism

The compound exhibits rapid proton transfer between the two ring nitrogen atoms (N1 and N2). In the solid state, the tautomeric preference is dictated by hydrogen bonding networks. In solution, the equilibrium shifts based on solvent polarity.[2]

-

Tautomer A (5-Methyl-3-nitro): Methyl group at position 5; Nitro group at position 3.[1]

-

Tautomer B (3-Methyl-5-nitro): Methyl group at position 3; Nitro group at position 5.

Note: Due to the electron-withdrawing nature of the nitro group, the acidity of the NH proton is enhanced compared to non-nitrated pyrazoles.

Figure 1: Annular tautomerism of the pyrazole ring.

Synthetic Methodologies

Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer due to electrophilic aromatic substitution rules.[1] Accessing the 3-nitro (or 5-nitro) isomer requires indirect methods.[1]

Method A: Oxidation of 3-Amino-5-methylpyrazole (Green Protocol)

This modern approach utilizes Oxone® (potassium peroxymonosulfate) to oxidize the amino group directly to a nitro group.[1] This method avoids hazardous nitration agents and offers mild conditions.

Reagents:

Protocol:

-

Dissolution: Dissolve 3-amino-5-methylpyrazole (2 mmol) in distilled water (15 mL).

-

Addition: Heat the solution to 40 °C. Add Oxone (1.54 g, 5 mmol) in small portions to control the exotherm.

-

Reaction: Stir the suspension at 40 °C for 18 hours.

-

Workup: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Yield: The product is obtained as a solid (typically >60% yield).[4]

Method B: N-Nitration and Thermal Rearrangement (Traditional)

This classical route involves the nitration of the ring nitrogen followed by a sigmatropic rearrangement to the carbon at position 3/5.

Figure 2: Synthesis via N-nitro rearrangement.

Spectroscopic Characterization

The following data validates the structure of 5-Methyl-3-nitro-1H-pyrazole. Note that chemical shifts may vary slightly depending on concentration and solvent due to tautomerism.

1H NMR (400 MHz, Acetone-d₆):

-

δ 12.30 (s, 1H, NH) – Broad singlet, exchangeable.

-

δ 6.37 (s, 1H, CH) – Aromatic proton at position 4.

-

δ 1.69 (s, 3H, CH₃) – Methyl group.[3]

13C NMR (100 MHz, Acetone-d₆):

Interpretation: The singlet at 6.37 ppm is characteristic of the isolated proton on the pyrazole ring. The downfield shift of the quaternary carbon (166 ppm) confirms the presence of the electron-withdrawing nitro group.

Applications

High-Energy Materials (Energetics)

The compound is a key intermediate in the synthesis of LLM-116 (4-amino-3,5-dinitropyrazole), an insensitive high explosive.[1]

-

Mechanism: 5-Methyl-3-nitro-1H-pyrazole undergoes further nitration to form dinitro species, followed by amination.[1]

-

Advantage: Pyrazole-based explosives offer a better balance of density and thermal stability compared to traditional imidazole derivatives.[1]

Pharmaceutical Development

In drug discovery, the 3-nitro-5-methylpyrazole scaffold serves as a bioisostere and a precursor for aminopyrazoles (via reduction).[1]

-

Kinase Inhibitors: Used in the synthesis of inhibitors for CDK2 (Cyclin-dependent kinase 2) and PKMYT1 (Membrane-associated tyrosine/threonine 1).

-

Functionalization: The nitro group can be reduced to an amine to facilitate coupling with pyrimidine or pyridine cores, forming fused heterocycles.

Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Irritant (Skin/Eye) and potentially harmful if swallowed.

-

Energetic Warning: As a nitro-heterocycle, the compound possesses high energy potential. While less sensitive than polynitro variants, it should be handled with care, avoiding high friction or impact.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

References

-

PubChem. (2025).[5] 5-methyl-3-nitro-1H-pyrazole.[1][6][7][8][9][10][5] National Library of Medicine.

-

Li, S., et al. (2022). A Green and Facile Approach For Synthesis of Nitro Heteroaromatics. ACS Sustainable Chemistry & Engineering.

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

-

BenchChem. (2025).[2] 1-Benzyl-5-methyl-3-nitro-1H-pyrazole Experimental Properties.

-

Incyte Corporation. (2024). Cyclin-dependent kinase (cdk2) inhibitors.[1] WO2024171094A1.

Sources

- 1. 1204246-72-9|3-Nitro-1H-pyrazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 5-methyl-3-nitro-1h-pyrazole (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 6. 1048925-02-5|5-Methyl-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 7. 1-Benzyl-5-methyl-3-nitro-1H-pyrazole [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 36865-41-5 | 1-Bromo-3-methoxypropane | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 10. 기타수입시약 > methyl 3-nitro-1H-pyrazole-5-carboxylate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methyl-3-nitro-1H-pyrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique arrangement of a pyrazole core functionalized with both an electron-donating methyl group and a potent electron-withdrawing nitro group imparts a distinct reactivity profile. Understanding the distribution of electron density and the resulting electrophilic and nucleophilic sites is paramount for its strategic application in the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the electronic properties and reactivity of 5-Methyl-3-nitro-1H-pyrazole, supported by mechanistic insights and practical experimental considerations.

Introduction: The Strategic Importance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in a multitude of FDA-approved drugs due to their ability to engage in various biological interactions and their synthetic tractability.[2] The reactivity of the pyrazole ring can be finely tuned by the introduction of various substituents. In the case of 5-Methyl-3-nitro-1H-pyrazole, the interplay between the electron-donating methyl group and the electron-withdrawing nitro group creates a molecule with distinct regions of high and low electron density, defining its behavior in chemical reactions.

Molecular Structure and Tautomerism

5-Methyl-3-nitro-1H-pyrazole, with the chemical formula C4H5N3O2, can exist in two tautomeric forms due to the migration of the proton on the nitrogen atom.[3] Although the IUPAC name is 3-methyl-5-nitro-1H-pyrazole, the "5-methyl" and "3-nitro" nomenclature is also commonly used and refers to the same tautomeric mixture.[3] The equilibrium between these tautomers can be influenced by the solvent and the electronic nature of the substituents.[4] For the purpose of this guide, we will primarily consider the tautomer where the proton resides on the nitrogen at position 1, which is generally favored.

| Property | Value | Source |

| Molecular Formula | C4H5N3O2 | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| CAS Number | 34334-96-8 | [3] |

| IUPAC Name | 3-methyl-5-nitro-1H-pyrazole | [3] |

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 5-Methyl-3-nitro-1H-pyrazole is governed by the electronic effects of its substituents on the pyrazole ring. The methyl group at position 5 is an electron-donating group (EDG) through hyperconjugation and induction, which increases the electron density of the ring. Conversely, the nitro group at position 3 is a strong electron-withdrawing group (EWG) through both resonance and inductive effects, which significantly decreases the electron density of the ring, particularly at the ortho and para positions relative to its point of attachment.

Nucleophilic Sites

The regions of high electron density in 5-Methyl-3-nitro-1H-pyrazole are susceptible to attack by electrophiles.

-

N1 and N2 Nitrogens: The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them nucleophilic.[5] The N-H proton at the N1 position is acidic and can be removed by a base to form a highly nucleophilic pyrazolate anion.[6] This anion can then readily react with various electrophiles, such as alkyl halides, in N-alkylation reactions.[7] The regioselectivity of these reactions (attack at N1 vs. N2) can be influenced by steric factors and the nature of the electrophile.[8]

-

C4 Carbon: In general, the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[9][10] The electron-donating methyl group at C5 further enhances the electron density at C4, making it a prime target for electrophiles.

Electrophilic Sites

The regions of low electron density in the molecule are prone to attack by nucleophiles.

-

C3 and C5 Carbons: The carbon atoms directly attached to the nitrogen atoms (C3 and C5) are inherently more electron-deficient in the pyrazole ring.[5]

-

C3 Carbon (bearing the nitro group): The powerful electron-withdrawing effect of the nitro group makes the C3 carbon highly electrophilic. This position is susceptible to nucleophilic aromatic substitution (SNAr), where a suitable nucleophile can displace the nitro group.[11] This reactivity is a key feature of nitrated pyrazoles and provides a powerful tool for further functionalization.

-

Protons of the Methyl Group: While not a primary electrophilic site on the ring, the protons of the methyl group can be abstracted by a strong base, especially under thermodynamic control, leading to the formation of a carbanion that can then react with electrophiles.[12]

The following diagram illustrates the predicted electrophilic and nucleophilic sites of 5-Methyl-3-nitro-1H-pyrazole.

Caption: Predicted reactivity map of 5-Methyl-3-nitro-1H-pyrazole.

Experimental Protocols and Methodologies

The following protocols are representative examples of reactions that exploit the electrophilic and nucleophilic nature of 5-Methyl-3-nitro-1H-pyrazole.

N-Alkylation (Exploiting Nitrogen Nucleophilicity)

The deprotonated pyrazole is a potent nucleophile for N-alkylation.

Protocol: Synthesis of 1-Alkyl-5-methyl-3-nitro-1H-pyrazole

-

Deprotonation: To a solution of 5-Methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) portion-wise at 0 °C. The choice of base and solvent can influence the regioselectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases (if using NaH) or until a homogenous solution is formed.

-

Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Causality: The use of a strong base is essential to generate the pyrazolate anion, which is a much stronger nucleophile than the neutral pyrazole. The choice of aprotic solvent prevents protonation of the anion.

Caption: Workflow for the N-alkylation of 5-Methyl-3-nitro-1H-pyrazole.

Electrophilic Aromatic Substitution at C4 (Exploiting Carbon Nucleophilicity)

The electron-rich C4 position is susceptible to attack by various electrophiles.

Protocol: Halogenation of 5-Methyl-3-nitro-1H-pyrazole

-

Reactant Preparation: Dissolve 5-Methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Reagent Addition: Add the halogenating agent, for example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 equivalents), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with a solution of sodium thiosulfate (to quench any remaining halogen), followed by brine. Dry the organic layer and concentrate it to obtain the crude product, which can be purified by recrystallization or column chromatography.

Causality: The C4 position is activated by the C5-methyl group, making it the preferred site for electrophilic attack. Acetic acid can act as a proton source to activate the halogenating agent.

Nucleophilic Aromatic Substitution (Exploiting Carbon Electrophilicity)

The C3 carbon, bearing the nitro group, is a key electrophilic center for SNAr reactions.

Protocol: Amination of 5-Methyl-3-nitro-1H-pyrazole

-

Reactant Mixture: In a sealed reaction vessel, combine 5-Methyl-3-nitro-1H-pyrazole (1 equivalent), the desired amine (e.g., morpholine, piperidine) (2-3 equivalents), and a suitable solvent such as ethanol or DMSO.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to days. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality: The strong electron-withdrawing nature of the nitro group activates the C3 position for nucleophilic attack. The use of excess amine serves as both the nucleophile and, in some cases, a base to neutralize any acidic byproducts.

Conclusion

5-Methyl-3-nitro-1H-pyrazole is a molecule with a well-defined and predictable reactivity profile. The nucleophilic character is predominantly centered on the nitrogen atoms and the C4 carbon, while the primary electrophilic site is the C3 carbon, activated by the nitro group. This understanding allows for the rational design of synthetic routes to access a wide array of functionalized pyrazole derivatives for applications in drug discovery and materials science. By carefully selecting reagents and reaction conditions, chemists can selectively target these sites to build molecular complexity and achieve their desired synthetic goals.

References

- Vertex AI Search. (2026, February 13).

- ResearchGate. (2025, August 6). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.

- Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.

- ACS Publications. (n.d.). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.

- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole | PDF.

- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV.

- ScienceDirect. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.

- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- ResearchGate. (n.d.).

- ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- QM Magic Class | Chemistry. (n.d.).

- MDPI. (2025, January 1).

- ResearchGate. (2025, October 8).

- ResearchGate. (n.d.). Various approaches to remove the acidic N–H proton in nitropyrazole (X, Y.

- Chemical Science (RSC Publishing). (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.

- PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736.

- MDPI. (2022, July 25).

- ACS Publications. (2024, February 29).

- Canadian Journal of Chemistry. (2022, August 3). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening.

- Google Patents. (n.d.).

- JOCPR. (n.d.).

- ChemScene. (n.d.). 1048925-02-5 | 5-Methyl-3-nitro-1H-pyrazole.

- PubMed. (2006, April 7). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study.

- ResearchGate. (n.d.). Reactions of 5-aminopyrazole 3 with different electrophiles.

- MDPI. (2025, November 5).

- PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- PubChem. (n.d.).

- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).

- Indian Academy of Sciences. (n.d.). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles.n.d.). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles.

Sources

- 1. mathnet.ru [mathnet.ru]

- 2. mdpi.com [mdpi.com]

- 3. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

5-Methyl-3-nitro-1h-pyrazole literature review

Part 1: Executive Summary

5-Methyl-3-nitro-1H-pyrazole (also designated as 3-methyl-5-nitro-1H-pyrazole due to tautomerism) is a critical heterocyclic scaffold bridging the fields of high-energy density materials (HEDMs), metal-organic frameworks (MOFs), and medicinal chemistry.[1] Unlike its 4-nitro isomer—which is easily accessible via direct electrophilic nitration—the 3-nitro isomer requires specific de novo synthesis or functional group interconversion strategies.[1]

This guide provides a definitive technical analysis of the compound, focusing on the challenging synthesis of the 3-nitro isomer, its coordination chemistry in MOFs, and its role as an insensitive energetic precursor.

Part 2: Chemical Identity & Physical Properties[1][2][3]

Nomenclature and Tautomerism

In the solution and solid state, 1H-pyrazoles undergo annular tautomerism. For 5-methyl-3-nitro-1H-pyrazole, the proton shifts between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.[1]

-

IUPAC Name: 5-Methyl-3-nitro-1H-pyrazole[1]

-

Tautomer: 3-Methyl-5-nitro-1H-pyrazole[1]

-

CAS Number: 34334-96-8 (generic), 1048925-02-5 (specific isomer entries)[1]

-

Molecular Formula: C₄H₅N₃O₂[1]

-

Molecular Weight: 127.10 g/mol [1]

Physical Characteristics

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 121 °C | Distinct from 3,5-dinitropyrazole (~173°C) |

| Density (Crystal) | ~1.5 - 1.6 g/cm³ (est.)[1] | Increases significantly upon salt formation |

| pKa | ~10.5 (NH acidity) | Acidity enhanced by nitro group |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly in water |

Part 3: Synthesis Protocols

The synthesis of 3-nitro -pyrazoles is technically demanding because direct nitration of 3-methylpyrazole yields the 4-nitro isomer due to the high nucleophilicity of the C4 position.[1] Therefore, an indirect route via the amine (Sandmeyer-type) or cyclization is required.

Primary Route: Diazotization of 3-Amino-5-methylpyrazole

This is the most reliable laboratory method to secure the nitro group at the 3-position.[1]

Precursor: 3-Amino-5-methylpyrazole (CAS 31230-17-8)[1]

Protocol:

-

Diazotization: Dissolve 3-amino-5-methylpyrazole (10 mmol) in tetrafluoroboric acid (HBF₄) or sulfuric acid (H₂SO₄) at 0°C.

-

Nitrite Addition: Dropwise addition of aqueous Sodium Nitrite (NaNO₂) (1.1 eq) while maintaining temp < 5°C. This generates the diazonium salt intermediate.[2][3]

-

Nitro Substitution (Sandmeyer): The diazonium species is treated with excess Sodium Nitrite (NaNO₂) in the presence of a copper catalyst (Cu powder or CuSO₄) or simply excess nitrite ions in aqueous solution to displace N₂ with NO₂.

-

Workup: The reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

Alternative Route: Cyclization

Condensation of hydrazine with nitro-1,3-dicarbonyl equivalents (e.g., 1,1-dimethoxy-3-nitrobut-1-ene).[1] This method builds the ring with the nitro group already in place, avoiding regioselectivity issues.

Visualization of Synthesis Logic

Figure 1: Contrast between direct nitration (yielding the wrong isomer) and the amino-to-nitro conversion route.[1]

Part 4: Applications & Reactivity[1][7]

Energetic Materials (HEDMs)

The 3-nitro group enhances the oxygen balance and density of the pyrazole ring.

-

Energetic Salts: The acidic N-H proton allows for the formation of salts with nitrogen-rich cations (e.g., Ammonium, Hydrazinium). These salts exhibit higher densities (>1.7 g/cm³) and detonation velocities than the neutral parent.

-

Derivatives: Further nitration (using aggressive mixed acid conditions) can yield 3,4-dinitro-5-methylpyrazole , a more potent explosive.[1]

Metal-Organic Frameworks (MOFs)

5-Methyl-3-nitro-1H-pyrazole acts as a functional ligand.[1]

-

Coordination: The pyrazolate nitrogen atoms bridge metal centers (Zn, Cu, Co).

-

Pore Functionalization: The nitro group projects into the MOF pores, increasing polarity and enhancing CO₂ uptake or catalytic activity for nitro-reduction reactions.

Medicinal Chemistry[3]

-

Kinase Inhibitors: The scaffold is used in the development of inhibitors for NIK (NF-κB-inducing kinase) and other tyrosine kinases.[1] The nitro group often serves as a handle for reduction to an amine, which is then acylated to form amide-linked drugs.[4]

Part 5: Reactivity Flowchart

Figure 2: Primary reactivity pathways for functionalization.[1]

Part 6: References

-

PubChem. 5-methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

-

MDPI. Synthesis and Crystal Structure of Nitro-Pyrazole Derivatives. [Link][4]

-

Royal Society of Chemistry. High Energy Density Oxidizers based on Nitropyrazoles. [Link]

Sources

Methodological & Application

Application Note: 5-Methyl-3-nitro-1H-pyrazole as a Pharmacophore Scaffold

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (5M3NP) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors, agrochemicals, and high-energy materials.[1] Its value lies in its bifunctional nature: the acidic pyrrole-like nitrogen (

This guide addresses the two primary challenges in utilizing 5M3NP: regioselective alkylation (controlling N1 vs. N2 substitution) and chemoselective reduction of the nitro group without compromising other sensitive functionalities.[1]

Chemical Profile & Safety Architecture

Physiochemical Properties

| Property | Specification | Notes |

| CAS Number | 3558-19-8 / 1048925-02-5 | Often indexed as 3-methyl-5-nitropyrazole due to tautomerism.[1] |

| Molecular Weight | 127.10 g/mol | |

| Appearance | Off-white to yellow solid | |

| Acidity ( | ~9.5 - 10.5 (NH) | Deprotonates readily with weak bases ( |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility (neutral form).[1] |

Tautomerism & Isomerism

In solution, 5M3NP exists in dynamic equilibrium between two tautomers.[1][2] However, upon

-

Tautomer A (3-nitro-5-methyl): Sterically hindered methyl group adjacent to NH.[1]

-

Tautomer B (5-nitro-3-methyl): Electron-withdrawing nitro group adjacent to NH.[1]

Critical Insight: The ratio of N-alkylated products depends heavily on the base, solvent polarity, and electrophile sterics.[1] Under thermodynamic control, alkylation often favors the less sterically hindered nitrogen (distal to the methyl group), but electronic repulsion from the nitro lone pairs also plays a role.[1]

Safety Protocol (Energetic Hazards)

WARNING: Nitro-pyrazoles are precursors to energetic materials.[1] While 5M3NP is stable, it possesses a positive oxygen balance relative to non-nitro heterocycles.[1]

-

Heat Sensitivity: Do not subject crude reaction mixtures containing 5M3NP to temperatures >120°C without DSC (Differential Scanning Calorimetry) validation.

-

Dryness: Avoid concentrating nitro-pyrazole solutions to absolute dryness on a rotary evaporator if metal salts are present; metal-nitro complexes can be shock-sensitive.[1]

Synthetic Versatility & Logic Flow

The following diagram illustrates the decision tree for derivatizing 5M3NP, highlighting the critical divergence point at the alkylation step.

Caption: Derivatization pathway of 5M3NP showing the critical regioselective branch point at Step 1.[1]

Detailed Protocols

Protocol A: Regioselective -Alkylation

This protocol is optimized to maximize the yield of the N1-alkylated product (sterically less hindered) while providing a method to separate the inevitable N2-isomer.[1]

Reagents:

-

Alkyl Halide (1.2 eq) (e.g., Benzyl bromide, Methyl iodide)[1]

-

Cesium Carbonate (

) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)[1] -

Solvent: Anhydrous DMF or Acetonitrile (MeCN)[1]

Procedure:

-

Dissolution: Dissolve 5M3NP (10 mmol, 1.27 g) in anhydrous DMF (20 mL) under

atmosphere. -

Deprotonation:

-

Method A (Mild): Add

(15 mmol, 4.88 g). Stir at RT for 30 min. -

Method B (Strong/Fast): Cool to 0°C. Add NaH (60% dispersion, 12 mmol, 480 mg) portion-wise. Stir 30 min until gas evolution ceases.

-

-

Alkylation: Add the Alkyl Halide dropwise.

-

Note: If the electrophile is volatile (e.g., MeI), use a sealed tube or reflux condenser.[1]

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).[1] The N-alkylated products usually have higher

than the starting material.[1] -

Workup: Dilute with water (100 mL) and extract with EtOAc (

mL). Wash organics with brine ( -

Purification (Critical): The two isomers (1,3-disubstituted vs 1,5-disubstituted) often have

.[1]-

Use Flash Column Chromatography (Gradient: 0%

40% EtOAc in Hexanes). -

Identification: The N1-isomer (usually major) typically shows an NOE (Nuclear Overhauser Effect) correlation between the N-alkyl protons and the pyrazole C4-H. The N2-isomer (sterically crowded) will show NOE between N-alkyl protons and the C5-Methyl group.[1]

-

Protocol B: Catalytic Hydrogenation (Nitro Amine)

This step converts the nitro group into the primary amine, activating the scaffold for amide coupling (common in kinase inhibitors).[1]

Reagents:

- -Alkylated-5-methyl-3-nitropyrazole (from Protocol A)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

-

Hydrogen Gas (

) (Balloon pressure or 1-3 bar)[1] -

Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Procedure:

-

Preparation: Dissolve the nitro-pyrazole substrate (5 mmol) in MeOH (25 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (50–100 mg) under an argon stream. Caution: Dry Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the flask with

(vacuum/fill cycle -

Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of a polar, ninhydrin-active amine spot (often streaks on silica).[1]

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent to yield the 3-amino-5-methylpyrazole derivative.

-

Stability Note: Aminopyrazoles are prone to oxidation (turning brown/black).[1] Store under

at -20°C or use immediately in the next step.

-

Application Case Study: Synthesis of an ITK Inhibitor Scaffold

Interleukin-2 inducible T-cell kinase (ITK) inhibitors often feature a pyrazole core to mimic the adenine ring of ATP.[1]

Target Structure:

Workflow:

-

Alkylation: React 5M3NP with benzyl bromide (

, DMF). -

Reduction: Hydrogenate (

, Pd/C) to yield 1-benzyl-5-methyl-1H-pyrazol-3-amine. -

Amide Coupling: React the crude amine with benzoyl chloride (1.1 eq) and Triethylamine (2.0 eq) in DCM.

-

Validation:

-

1H NMR (DMSO-d6): Look for the amide singlet (

ppm) and the pyrazole C4-H singlet (

-

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Regioselectivity (1:1 Isomer mix) | Solvent/Base choice favors | Switch to NaH/THF at low temp (-78°C |

| Incomplete Reduction | Catalyst poisoning or steric bulk. | Increase |

| Product degradation (Darkening) | Oxidation of the free amine.[1] | Do not store the free amine. Acylate immediately or store as an HCl salt. |

References

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (NIH).[1] Available at: [Link][1]

-

Regioselective N-Alkylation of Pyrazoles. Semantic Scholar. Available at: [Link]

-

Safety Data Sheet: 5-Methyl-3-nitro-1H-pyrazole. PubChem Laboratory Chemical Safety Summary. Available at: [Link][1]

-

Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Available at: [Link][1]

-

Applications of Pyrazoles in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: 5-Methyl-3-nitro-1H-pyrazole in Medicinal Chemistry

Executive Summary

5-Methyl-3-nitro-1H-pyrazole is a high-value heterocyclic building block characterized by its electron-deficient nitro group and amphoteric pyrazole ring. While often overshadowed by its reduced congener (3-amino-5-methylpyrazole), the nitro derivative offers superior shelf stability and serves as a "masked" amine precursor.

Its primary utility in medicinal chemistry lies in its conversion to aminopyrazoles , a privileged scaffold in kinase inhibitors (mimicking the adenine ring of ATP) and GPCR ligands. Furthermore, the distinct electronic properties of the nitro group allow for unique regioselective N-alkylation strategies that are difficult to achieve with the amino-analog directly.

This guide details the safety, synthesis, and specific protocols for leveraging this scaffold to construct bioactive libraries.

Safety & Handling (Critical)

Before experimental work, researchers must acknowledge the specific hazards associated with nitro-functionalized azoles.

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] | Wear double nitrile gloves and Tyvek sleeves. |

| Target Organ Toxicity | Potential damage to spleen and thyroid upon repeated exposure. | Work strictly within a fume hood; avoid dust generation.[2] |

| Energetic Potential | While not a primary explosive, nitro-azoles have high nitrogen/oxygen content. | Avoid heating dry solids >100°C. Do not grind in a mortar. |

| Corrosivity | Causes serious eye damage/irritation.[1][2][3] | Wear chemical splash goggles (not just safety glasses). |

Core Application: The "Gateway" Reduction

Objective: Conversion of 5-Methyl-3-nitro-1H-pyrazole to 3-Amino-5-methylpyrazole.

The amino-pyrazole moiety is the pharmacophore responsible for the hydrogen-bonding network in many Type I and Type II kinase inhibitors (e.g., analogs of Pazopanib or Tozasertib). Reducing the nitro group is the standard method to access this functionality freshly, avoiding the oxidation products often found in commercial aniline-like amines.

Protocol A: Catalytic Hydrogenation (Standard)

This method is preferred for scale-up due to clean workup.

Reagents:

-

Substrate: 5-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Catalyst: 10% Pd/C (5-10 mol% loading)[4]

-

Solvent: Methanol or Ethanol (anhydrous)[5]

-

Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30-50 psi for faster kinetics)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (7.8 mmol) of 5-Methyl-3-nitro-1H-pyrazole in 20 mL of MeOH.

-

Purging: Degas the solution with nitrogen for 5 minutes to remove dissolved oxygen (crucial to prevent catalyst poisoning).

-

Catalyst Addition: Carefully add 10% Pd/C (0.8 g, ~10 wt%) under a nitrogen stream. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Evacuate the flask and backfill with H₂ three times. Stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV active, yellow) will disappear; the amine product is often more polar and stains with ninhydrin.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid amine.

-

Note: If the amine is unstable, convert immediately to the HCl salt by adding 1M HCl in ether.

-

Advanced Application: Regioselective N-Alkylation

The Challenge: The pyrazole ring exists in tautomeric equilibrium (1H vs. 2H). Alkylating the nitrogen often results in a mixture of N1- and N2-alkylated isomers, which are difficult to separate.

The Solution: The nitro group is electron-withdrawing, increasing the acidity of the N-H proton. Using fluorinated solvents (like TFE or HFIP) has been shown to dramatically enhance regioselectivity by stabilizing specific tautomers or transition states via hydrogen bonding.

Protocol B: Regioselective Alkylation in Fluorinated Solvents

Based on methodology for improving N1/N2 selectivity in electron-deficient pyrazoles.

Reagents:

-

Substrate: 5-Methyl-3-nitro-1H-pyrazole[6]

-

Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

Step-by-Step:

-

Preparation: Dissolve 5-Methyl-3-nitro-1H-pyrazole (1.0 mmol) in TFE (3 mL).

-

Base Addition: Add Cs₂CO₃ (1.5 mmol). The mixture may bubble slightly.

-

Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

-

Reaction: Stir at 40–60°C. The fluorinated solvent promotes the formation of the N1-alkylated product (sterically less hindered or thermodynamically preferred depending on the specific electrophile) with ratios often exceeding 10:1 compared to 2:1 in DMF.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[7][8]

-

Purification: Flash column chromatography (Silica gel). The nitro group makes the isomers easier to separate on silica compared to the corresponding amines.

Visualizing the Synthetic Logic

The following diagrams illustrate the strategic placement of this scaffold in drug discovery workflows and the mechanism of regioselectivity.

Diagram 1: From Scaffold to Bioactive Targets

Caption: Strategic workflow converting the nitro-pyrazole scaffold into three major classes of medicinal compounds.

Diagram 2: Regioselectivity & Tautomerism

Caption: Influence of fluorinated solvents on shifting the tautomeric equilibrium to favor N1-alkylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning (S or N species). | Increase catalyst loading to 20% or switch to Fe/NH₄Cl (chemical reduction) if sulfur is present. |

| Poor Regioselectivity | Solvent polarity allows fast equilibration. | Switch from DMF/Acetone to TFE (Trifluoroethanol) . Lower reaction temperature to 0°C. |

| Product Instability | Aminopyrazoles oxidize in air. | Store the amine as an HCl or Oxalate salt. Use immediately in the next step. |

| Low Yield (Alkylation) | Competitive N-alkylation vs. O-alkylation (rare) or polymerization. | Ensure reagents are dry. Use a softer base like K₂CO₃ instead of NaH to prevent degradation. |

References

-

PubChem. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736. National Library of Medicine. [Link]

-

Organic Syntheses. 3(5)-Aminopyrazole (Synthesis of the amine analog). Org. Synth. 1968, 48, 8. [Link]

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules 2025. [Link]

Sources

- 1. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

experimental protocol for the synthesis of 5-Methyl-3-nitro-1h-pyrazole derivatives

Application Note & Protocol: A Guided Synthesis of 5-Methyl-3-nitro-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 5-Methyl-3-nitro-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. Pyrazole derivatives are foundational in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This protocol moves beyond a simple list of steps to explain the underlying chemical principles, ensuring a safe, reproducible, and verifiable synthesis.

Section 1: Guiding Principles & Safety Imperatives

The Chemistry of Electrophilic Nitration

The synthesis of 5-Methyl-3-nitro-1H-pyrazole is achieved through the electrophilic aromatic substitution of the 5-methyl-1H-pyrazole precursor. The pyrazole ring, while aromatic, requires a potent electrophile for substitution due to the electron-withdrawing nature of its nitrogen atoms.

The reaction mechanism proceeds via the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich pyrazole ring. Under these strongly acidic conditions, the pyrazole likely reacts as its conjugate acid, directing the nitration to the 3-position.[4][5]

CRITICAL SAFETY PROTOCOL: Managing the Risks of Nitration

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed with extreme care.[6] The primary hazards stem from the reagents and the reaction itself.

-

Reagent Hazards :

-

Concentrated Nitric Acid (HNO₃) : A powerful oxidizing agent and is extremely corrosive. It can cause severe chemical burns upon contact and its fumes are highly toxic if inhaled.[7] Contact with organic materials can lead to spontaneous ignition.[7]

-

Concentrated Sulfuric Acid (H₂SO₄) : A strong dehydrating agent and is also highly corrosive, capable of causing severe, deep tissue burns. The dilution of sulfuric acid is highly exothermic and must be done by adding acid to water, never the reverse.

-

-

Reaction Hazards :

-

Thermal Runaway : The reaction generates a substantial amount of heat.[6] Without efficient cooling, the reaction rate can increase uncontrollably, leading to a rapid rise in temperature and pressure, potentially causing an explosion.

-

Formation of Hazardous Byproducts : The process can generate toxic nitrogen dioxide (NO₂) gas and other volatile organic compounds (VOCs), which are respiratory irritants and environmentally hazardous.

-

Mandatory Safety Measures:

-

Engineering Controls : All steps must be performed inside a certified chemical fume hood with proper ventilation to manage corrosive and toxic fumes. An emergency eyewash station and safety shower must be immediately accessible.[7][8]

-

Personal Protective Equipment (PPE) :

-

Procedural Discipline :

-

Maintain strict temperature control using an ice/salt bath throughout the addition process.

-

Ensure slow, dropwise addition of reagents to manage the exothermic reaction.

-

Have a neutralization agent (e.g., sodium bicarbonate) readily available for spills.

-

Section 2: Experimental Protocol

This protocol details the synthesis of 5-Methyl-3-nitro-1H-pyrazole from 5-methyl-1H-pyrazole.

Materials and Reagents

| Reagent/Material | Formula | Molecular Wt. ( g/mol ) | Molarity/Concentration | Quantity | Notes |

| 5-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | - | 4.1 g (50 mmol) | Starting material. Tautomer of 3-methyl-1H-pyrazole. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% (18.4 M) | 25 mL | Catalyst and solvent. |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% (15.8 M) | 4.0 mL (~63 mmol) | Nitrating agent (1.25 eq.). |

| Deionized Water | H₂O | 18.02 | - | As needed | For workup. |

| Crushed Ice | H₂O(s) | 18.02 | - | ~200 g | For quenching the reaction. |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | Saturated Aqueous | As needed | For neutralization. |

| Ethanol (or appropriate solvent) | C₂H₅OH | 46.07 | - | As needed | For recrystallization. |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Reaction Vessel

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer in an ice/salt bath.

-

Add concentrated sulfuric acid (25 mL) to the flask and begin stirring. Cool the acid to between 0 °C and -5 °C.

Step 2: Substrate Dissolution

-

Slowly and carefully add 5-methyl-1H-pyrazole (4.1 g, 50 mmol) portion-wise to the cold, stirring sulfuric acid.

-

Ensure the temperature does not rise above 5 °C during the addition. The pyrazole will protonate and dissolve.

-

Once the addition is complete, allow the solution to stir for 10 minutes to ensure homogeneity and return the temperature to below 0 °C.

Step 3: Nitration

-

Add concentrated nitric acid (4.0 mL) to the dropping funnel.

-

Add the nitric acid dropwise to the stirred pyrazole solution over a period of 30-45 minutes.

-

Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

Step 4: Reaction Quenching and Product Isolation

-

Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done in the fume hood. A precipitate (the crude product) should form.

-

Allow the ice to melt completely.

-

Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate a significant amount of CO₂ gas (effervescence). Continue adding until the pH is approximately 7.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Press the solid as dry as possible on the filter.

Step 5: Purification

-

Transfer the crude solid to a beaker.

-

Perform recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a low temperature (~40-50 °C).

-

Weigh the final product and calculate the percentage yield.

Section 3: Process Visualization

The following diagram outlines the complete workflow for the synthesis and validation of 5-Methyl-3-nitro-1H-pyrazole.

Caption: Synthesis workflow from reagents to final product characterization.

Section 4: Characterization and Validation

To confirm the successful synthesis of 5-Methyl-3-nitro-1H-pyrazole (C₄H₅N₃O₂, MW: 127.10 g/mol ), the following analytical techniques are recommended.[9][10]

-

¹H NMR : The spectrum should show distinct signals corresponding to the protons in the molecule. Expected signals (in CDCl₃ or DMSO-d₆) would include a singlet for the pyrazole ring proton (C4-H), a singlet for the methyl protons (CH₃), and a broad singlet for the N-H proton.

-

¹³C NMR : The spectrum should show four distinct carbon signals corresponding to the methyl carbon, the two non-equivalent pyrazole ring carbons, and the carbon bearing the nitro group.

-

FT-IR : The infrared spectrum should display characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and most importantly, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 128.04 or [M-H]⁻ at m/z 126.03.[10]

-

Melting Point : The purified product should have a sharp melting point, which can be compared to literature values.

Section 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Temperature was too low. 3. Product lost during workup. | 1. Increase reaction time or allow to stir longer at room temperature. 2. Ensure temperature does not fall significantly below 0°C. 3. Be careful during neutralization not to make the solution too basic, which could degrade the product. |

| Dark, Oily, or Tarry Product | 1. Reaction temperature was too high, causing side reactions/decomposition. 2. Nitrating agent added too quickly. | 1. Repeat the synthesis with stricter temperature control. 2. Ensure slow, dropwise addition of nitric acid to manage the exotherm. 3. Attempt purification via column chromatography if recrystallization fails. |

| Formation of Dinitro Byproducts | 1. Excess of nitrating agent used. 2. Reaction temperature too high or time too long. | 1. Use the stoichiometric amount or a slight excess (1.1-1.25 eq.) of nitric acid. 2. Adhere strictly to the recommended reaction conditions. 3. Dinitro products can often be separated by careful recrystallization or chromatography. |

| Violent, Uncontrolled Reaction | 1. Loss of temperature control. 2. Rapid addition of reagents. 3. Contamination of reagents. | 1. Immediately remove the dropping funnel and, if safe, add more ice to the external bath. Be prepared for emergency shutdown. 2. Always add reagents slowly and monitor the internal temperature continuously. 3. Use clean, dry glassware and high-purity reagents. |

Section 6: References

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. [Link]

-

ResearchGate. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

Unacademy. Notes on Environmental Concerns of Nitration. [Link]

-

Academia.edu. A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. [Link]

-

IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. [Link]

-

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

-

East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

-

PubChem. 5-methyl-3-nitro-1H-pyrazole. [Link]

-

Canadian Science Publishing. (1966). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link]

-

Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

-

PubChemLite. 5-methyl-3-nitro-1h-pyrazole (C4H5N3O2). [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ijfmr.com [ijfmr.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. ehs.com [ehs.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-methyl-3-nitro-1h-pyrazole (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: Functionalization of the 5-Methyl-3-nitro-1H-pyrazole Ring

Introduction and Strategic Overview

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][4] More than 40 drugs approved by the FDA contain a pyrazole core, underscoring its therapeutic significance.[5] The 5-methyl-3-nitro-1H-pyrazole variant is a particularly valuable building block. Its unique substitution pattern creates a polarized electronic environment that allows for selective and diverse chemical modifications.

Causality of Reactivity:

The reactivity of the 5-methyl-3-nitro-1H-pyrazole ring is dictated by the interplay of its substituents:

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the pyrazole ring towards electrophilic aromatic substitution. However, it significantly acidifies the N-H proton, facilitating deprotonation for N-functionalization. Crucially, it activates the ring for transition-metal-catalyzed C-H functionalization and potential nucleophilic aromatic substitution (SNAᵣ).[6][7][8]

-

Methyl Group (-CH₃): This electron-donating group has a modest activating effect on the ring.

-

Pyrazole Nitrogens: The ring contains two distinct nitrogen atoms. The N-H nitrogen (N1) is a pyrrole-type, acidic nitrogen, while the adjacent nitrogen (N2) is a pyridine-type, basic nitrogen.[9] This difference is fundamental to understanding the regioselectivity of N-alkylation and N-arylation reactions.

This guide provides detailed protocols and the underlying scientific rationale for three primary functionalization strategies targeting this scaffold: N-Alkylation , C-H Arylation , and Nitro Group Reduction .

Figure 1: Key functionalization pathways for the 5-methyl-3-nitro-1H-pyrazole scaffold.

N-Functionalization: Regioselective Alkylation

Direct functionalization of the N-H bond is often the first step in elaborating the pyrazole core. The primary challenge is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, yielding a mixture of isomers that can be difficult to separate.

Principle and Rationale

The outcome of N-alkylation is a delicate balance of steric, electronic, and solvent effects.

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 5-methyl-3-nitro-1H-pyrazole, the N1 position is adjacent to the bulky methyl group. Therefore, bulky alkylating agents will preferentially react at the more accessible N2 position. Conversely, smaller electrophiles may show less selectivity.

-

Base and Solvent System: The choice of base and solvent is critical. Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer. A common and effective system for achieving regioselective N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in DMSO. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation before the electrophile is added, sometimes improving selectivity.

-

Electronic Effects: The electron-withdrawing nitro group at the C3 position increases the acidity of the N-H proton and influences the nucleophilicity of the adjacent N2 nitrogen.

| Factor | Condition | Favored Isomer | Rationale |

| Steric Hindrance | Bulky Alkylating Agent (e.g., Isopropyl iodide) | N2 -Alkylated | The electrophile approaches the less sterically hindered nitrogen. |